3-Amino-4-chloro-2-naphthoic acid

Description

The provided evidence focuses on 3-Amino-2-naphthoic acid (CAS 5959-52-4), a naphthoic acid derivative with the molecular formula C₁₁H₉NO₂ (molecular weight 187.19–187.20). It appears as a light yellow to dark green crystalline solid with a melting point of 210°C and a purity of >97% . This compound is used in research applications, including organic synthesis and dye intermediate production .

The comparison below will focus on structurally similar naphthoic acid derivatives available in the sources.

Properties

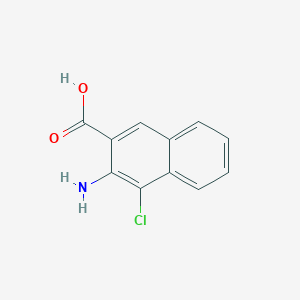

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

3-amino-4-chloronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5H,13H2,(H,14,15) |

InChI Key |

HYWLTBKETNPQFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

3-Amino-2-naphthoic acid (CAS 5959-52-4)

6-Amino-2-naphthoic acid (CAS 116668-47-4)

4-Chloro-3'-hydroxy-2'-naphtho-toluidide (CAS 92-76-2)

Structural and Physical Properties

| Property | 3-Amino-2-naphthoic acid | 6-Amino-2-naphthoic acid | 4-Chloro-3'-hydroxy-2'-naphtho-toluidide |

|---|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | C₁₁H₉NO₂ | C₁₈H₁₃ClNO₂ |

| Molecular Weight | 187.19–187.20 | 187.19 | 322.76 |

| Melting Point (°C) | 210 | 222–227 | Not provided |

| Appearance | Light yellow to dark green | Not specified | Not specified |

| CAS Number | 5959-52-4 | 116668-47-4 | 92-76-2 |

| Purity | >97% (HPLC) | Not specified | Not specified |

| Key Applications | Organic synthesis, dyes | Not specified | Azoic dye coupling component |

| Price (Kanto Reagents) | ¥20,500 (5g, tech. grade) | ¥25,200 (5g, tech. grade) | Not listed |

Sources :

Functional and Positional Isomerism

- 3-Amino-2-naphthoic acid and 6-Amino-2-naphthoic acid are positional isomers. The amino group in the former is at position 3 on the naphthalene ring, while in the latter, it is at position 4. This difference significantly impacts their melting points (210°C vs. 222–227°C) and reactivity in synthetic pathways .

- 4-Chloro-3'-hydroxy-2'-naphtho-toluidide (Naphthol AS-TR) is a chlorinated derivative with a toluidine moiety. It is classified as an azoic coupling component (CI Azoic Coupling Component 8), highlighting its role in dye chemistry compared to the simpler carboxylic acid derivatives .

Commercial Availability and Pricing

- 3-Amino-2-naphthoic acid is available in technical grade from Kanto Reagents at ¥20,500 for 5g, while 6-Amino-2-naphthoic acid costs ¥25,200 for the same quantity . This price disparity may reflect differences in synthesis complexity or demand.

Research and Industrial Relevance

- 3-Amino-2-naphthoic acid is a versatile intermediate in heterocyclic chemistry, particularly for synthesizing fused-ring systems .

- 6-Amino-2-naphthoic acid’s higher melting point suggests greater crystalline stability, which could be advantageous in high-temperature reactions .

- 4-Chloro-3'-hydroxy-2'-naphtho-toluidide exemplifies the importance of halogenation in enhancing dye fastness and coupling efficiency .

Limitations of Available Data

The evidence lacks information on 3-Amino-4-chloro-2-naphthoic acid, including its synthesis, properties, and applications. Future studies should explore its positional isomerism relative to the compounds discussed here.

Tables

Table 1: Key Physical Properties

| Compound | Melting Point (°C) | Molecular Weight | CAS Number |

|---|---|---|---|

| 3-Amino-2-naphthoic acid | 210 | 187.20 | 5959-52-4 |

| 6-Amino-2-naphthoic acid | 222–227 | 187.19 | 116668-47-4 |

| 4-Chloro-3'-hydroxy-2'-naphtho-toluidide | — | 322.76 | 92-76-2 |

Sources :

Preparation Methods

Amination of 3-Hydroxy-2-naphthoic Acid

The foundational step for synthesizing 3-amino-4-chloro-2-naphthoic acid involves the conversion of 3-hydroxy-2-naphthoic acid to its amino analog. As demonstrated in the preparation of 3-amino-2-naphthoic acid, this reaction employs ammonia water (28%) and zinc chloride as a catalyst under high-pressure conditions (2.7 MPa) at 195°C for 36 hours. The hydroxy group at position 3 is replaced via nucleophilic substitution, yielding 3-amino-2-naphthoic acid as a yellow-green crystalline solid with a melting point of 212–215°C.

Electrophilic Chlorination at Position 4

Following amination, chlorination at position 4 is achieved through electrophilic aromatic substitution. The amino group at position 3 acts as a strong ortho/para-directing group, favoring chlorine addition at position 4. Using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃, the reaction proceeds at mild temperatures (25–50°C). This step requires careful control to avoid over-chlorination or oxidation of the amino group.

Critical Parameters:

-

Catalyst: FeCl₃ (1.2 equiv)

-

Solvent: Dichloromethane or acetic acid

-

Reaction Time: 4–6 hours

Protective Group Strategy for Regioselective Chlorination

Acetylation of the Amino Group

To prevent unwanted side reactions during chlorination, the amino group is protected as an acetamide derivative. Treating 3-amino-2-naphthoic acid with acetic anhydride in pyridine forms 3-acetamido-2-naphthoic acid. This intermediate stabilizes the amino group while maintaining the ring’s reactivity for electrophilic substitution.

Chlorination and Deprotection

Chlorination of the acetamido derivative follows conditions similar to Method 1.2, with Cl₂ and FeCl₃ in dichloromethane. The acetamido group directs chlorine to position 4, yielding 3-acetamido-4-chloro-2-naphthoic acid. Subsequent hydrolysis with hydrochloric acid (6 M) at 80°C removes the acetyl group, regenerating the amino functionality.

Advantages:

-

Higher regioselectivity due to steric and electronic effects of the acetamido group.

-

Mitigates oxidation risks associated with free amino groups.

Diazotization-Based Halogen Exchange

Adaptation for Chlorine Substitution

For this compound, the diazonium intermediate of 4-amino-2-naphthoic acid could theoretically react with CuCl. However, this approach would replace the amino group at position 4 with chlorine, making it unsuitable for the target compound. Thus, diazotization is more viable for introducing halogens at positions lacking amino groups.

Multi-Step Synthesis via Nitration and Reduction

Nitration of 4-Chloro-2-naphthoic Acid

Starting with 4-chloro-2-naphthoic acid, nitration with concentrated HNO₃ and H₂SO₄ introduces a nitro group. The chloro and carboxylic acid groups jointly direct nitration to position 3 or 5. Position 3 is preferred due to the para-directing effect of the chloro group.

Reduction of Nitro to Amino

Catalytic hydrogenation (H₂/Pd-C) or treatment with Sn/HCl reduces the nitro group at position 3 to an amino group, yielding this compound. This method faces challenges in regioselectivity during nitration, often requiring chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Amination-Chlorination | 1. Amination 2. Chlorination | Short reaction sequence | Low regioselectivity in chlorination |

| Protective Group Strategy | 1. Acetylation 2. Chlorination 3. Deprotection | High regioselectivity | Additional steps for protection/deprotection |

| Diazotization | 1. Diazotization 2. CuCl reaction | High yield for halogen substitution | Replaces amino group, not applicable |

| Nitration-Reduction | 1. Nitration 2. Reduction | Applicable to diverse substrates | Poor regioselectivity in nitration |

Q & A

Q. What established methods are used for synthesizing 3-Amino-4-chloro-2-naphthoic acid, and how do reaction conditions influence yield?

The synthesis of structurally related naphthoic acid derivatives typically involves catalytic amination or substitution reactions. For example, 3-Amino-2-naphthoic acid is synthesized by heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts such as zinc chloride, aluminum chloride, or ferrous ammonium salts . For chloro-substituted analogs like this compound, chlorination steps may precede or follow amination, requiring careful optimization of reaction temperature (e.g., 260–280°C) and catalyst ratios to minimize byproducts (e.g., β-naphthol contamination) . Researchers should monitor reaction progress via TLC or HPLC and purify products using recrystallization or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Melting Point Analysis : Compare observed melting points (e.g., 210°C for 3-Amino-2-naphthoic acid ) with literature values to assess purity. Discrepancies >2°C suggest impurities.

- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>97% for analytical-grade material) .

- Spectroscopy : Confirm structure via FT-IR (amine N-H stretches at ~3300 cm⁻¹, carboxylic acid O-H at ~2500 cm⁻¹) and ¹H/¹³C NMR (aromatic proton signals between δ 7.0–8.5 ppm) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling to avoid respiratory irritation .

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Waste Disposal : Classify as hazardous waste due to aromatic amine content; dispose via certified chemical waste services .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve synthesis yield and reduce byproducts?

Catalyst selection and reaction kinetics are critical. For example:

- Catalyst Screening : Test transition metal catalysts (e.g., FeCl₃, ZnCl₂) to enhance regioselectivity during chlorination or amination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve ammonia solubility and reaction rates.

- In Situ Monitoring : Use GC-MS or in-line IR to detect intermediates (e.g., chlorinated precursors) and adjust reaction parameters dynamically .

Q. What analytical strategies resolve discrepancies in reported physical properties (e.g., melting point variations)?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Q. How does the 4-chloro substituent influence the compound’s reactivity in coupling reactions or biological assays?

The chloro group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization . In biological contexts, the substituent may alter solubility or binding affinity. For example:

- Solubility Testing : Compare logP values (via shake-flask method) of chloro- and non-chloro analogs to assess hydrophobicity.

- Enzymatic Assays : Evaluate inhibition kinetics against target enzymes (e.g., oxidoreductases) to correlate structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under ambient conditions?

Stability variations may stem from differences in purity or storage protocols. To reconcile

Q. Why do some studies report higher bioactivity for this compound compared to non-chlorinated analogs?

The chloro group may enhance membrane permeability or electronic interactions with biological targets. Validate via:

- Molecular Docking : Simulate binding modes with protein targets (e.g., kinase domains) to identify halogen bonding .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) .

Methodological Best Practices

Q. What steps ensure reproducible synthesis of high-purity this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.